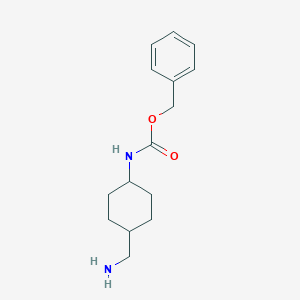

Benzyl trans-4-aminomethylcyclohexylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[4-(aminomethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYOPGOCTHCBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623936 | |

| Record name | Benzyl [4-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177582-74-0 | |

| Record name | Benzyl [4-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Benzyl trans-4-aminomethylcyclohexylcarbamate

Foreword: The Strategic Importance of a Versatile Intermediate

In the landscape of modern drug discovery and specialty chemical synthesis, the strategic value of certain molecular scaffolds cannot be overstated. Benzyl trans-4-aminomethylcyclohexylcarbamate is one such cornerstone molecule. Its rigid cyclohexyl core, functionalized with a protected amine and a primary amine, offers a unique three-dimensional vector for building complex molecular architectures. This guide provides an in-depth examination of its synthesis, characterization, and handling, grounded in field-proven insights and established scientific principles. It is intended for researchers and professionals who require a robust and reproducible methodology for accessing this critical building block.

The compound's utility is primarily as a key intermediate. For instance, its structural motifs are explored in the development of pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] Furthermore, its derivatives have been investigated for their potential as anticancer agents, specifically in overcoming multidrug resistance mechanisms in cancer cells.[2] The trans-configuration of the cyclohexane ring is often crucial, providing a defined spatial relationship between the two amine functionalities that is essential for targeted biological interactions.

Part 1: The Synthesis Pathway—A Rationale-Driven Approach

The most common and reliable synthesis of this compound involves the selective N-protection of one of the two amino groups of trans-1,4-diaminomethylcyclohexane. The method of choice is the reaction with benzyl chloroformate, a well-established protocol for introducing the benzyloxycarbonyl (Cbz or Z) protecting group.

The Core Reaction: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The primary amine of trans-4-(aminomethyl)cyclohexylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

Reaction Scheme:

(trans-4-(aminomethyl)cyclohexylamine) + (Benzyl Chloroformate) --[Base, Solvent]--> this compound

The causality behind the experimental choices is paramount for success:

-

Choice of Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Solvent Selection: Anhydrous dichloromethane (DCM) is an ideal solvent. It provides good solubility for both the amine starting material and the benzyl chloroformate, while being inert to the reaction conditions. Maintaining anhydrous conditions is crucial to prevent the hydrolysis of benzyl chloroformate.[2]

-

Temperature Control: The reaction is typically initiated at 0 °C. This is to control the initial exothermic release of heat upon addition of the highly reactive benzyl chloroformate. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without the formation of significant side products.[2]

-

Purification Strategy: Post-reaction workup involves aqueous washes to remove the hydrochloride salt of the base and any water-soluble impurities. The final purification is best achieved by column chromatography on silica gel. A gradient elution, typically with ethyl acetate in hexanes, allows for the separation of the desired monosubstituted product from any potential disubstituted byproduct and unreacted starting material.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis from starting materials to the final, purified product.

Caption: High-level workflow for the synthesis of this compound.

Part 2: A Validated Experimental Protocol

This protocol is designed to be self-validating, with clear steps and checkpoints.

Materials:

-

trans-4-(aminomethyl)cyclohexylamine

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Preparation: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add trans-4-(aminomethyl)cyclohexylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the solution with stirring.

-

Reagent Addition: Slowly add benzyl chloroformate (1.0 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.

Part 3: Comprehensive Characterization—Confirming Identity and Purity

Rigorous characterization is non-negotiable for verifying the structure and purity of the synthesized compound. The following data are representative of a successfully synthesized sample.

Spectroscopic Data

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.35 ppm (m, 5H) | Aromatic protons of the benzyl group. |

| ~5.10 ppm (s, 2H) | Methylene protons (-O-CH₂ -Ph). | ||

| ~4.5-4.8 ppm (br s, 1H) | N-H proton of the carbamate. | ||

| ~3.0-3.2 ppm (m, 2H) | Methylene protons adjacent to the carbamate nitrogen (-CH₂ -NH-Cbz). | ||

| ~2.5-2.7 ppm (m, 2H) | Methylene protons adjacent to the free amine (-CH₂ -NH₂). | ||

| ~0.8-1.9 ppm (m, 9H) | Cyclohexyl ring protons. | ||

| ¹³C NMR | Chemical Shift (δ) | ~156.5 ppm | Carbonyl carbon of the carbamate (C =O). |

| ~136.0-127.0 ppm | Aromatic carbons of the benzyl group. | ||

| ~66.5 ppm | Methylene carbon of the benzyl group (-O-C H₂-Ph). | ||

| ~40-50 ppm | Carbons of the cyclohexyl ring and attached methylenes. | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3350-3450 cm⁻¹ | N-H stretch (primary amine and carbamate N-H). |

| ~3030 cm⁻¹ | Aromatic C-H stretch. | ||

| ~2850-2950 cm⁻¹ | Aliphatic C-H stretch. | ||

| ~1690-1710 cm⁻¹ | C=O stretch of the carbamate. | ||

| Mass Spec (ESI-MS) | m/z | 263.17 [M+H]⁺ | Corresponds to the protonated molecular ion of the product (C₁₅H₂₂N₂O₂).[3] |

Safety, Handling, and Storage

-

Safety: Always handle chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Benzyl chloroformate is highly corrosive and lachrymatory; handle with extreme care.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.[4][5]

-

Storage: Store the final product in a tightly sealed container in a cool, dry place at 4°C to maintain its stability.[2]

Part 4: Applications in Research and Development

This compound is not an end-product but a versatile starting point. Its primary value lies in its bifunctional nature, allowing for selective chemical modifications at the free primary amine.

-

Pharmaceutical Development: The free amine can be functionalized through acylation, reductive amination, or other coupling reactions to build larger molecules.[2] This makes it a valuable scaffold in creating libraries of compounds for screening against biological targets, such as kinase inhibitors and anti-inflammatory agents.[1][2]

-

Neuroscience Research: The ability of some of its derivatives to cross the blood-brain barrier makes it a subject of study for potential treatments for neurological disorders.[2]

-

Agrochemicals: The core structure can be modified to develop novel pesticides and herbicides.[2]

Visualizing Functionalization Potential

This diagram illustrates how the primary amine serves as a reactive handle for further synthetic transformations.

Caption: Potential synthetic routes for derivatizing the primary amine.

Conclusion

The synthesis and characterization of this compound are governed by well-understood principles of organic chemistry. By carefully controlling reaction conditions and employing rigorous purification and analytical techniques, researchers can reliably produce this high-value intermediate. Its strategic importance as a molecular scaffold ensures its continued relevance in the pursuit of novel therapeutics and advanced materials. This guide provides the foundational knowledge and practical protocols necessary for its successful implementation in a research and development setting.

References

The Strategic Application of Benzyl trans-4-aminomethylcyclohexylcarbamate as a Bifunctional Linker in Bioconjugation and Drug Development

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bifunctional linkers are fundamental tools in the advancement of modern therapeutics and diagnostics, enabling the covalent linkage of distinct molecular entities to create novel constructs with tailored properties. This technical guide provides an in-depth exploration of Benzyl trans-4-aminomethylcyclohexylcarbamate, a versatile linker possessing a unique combination of a reactive primary amine and a stable, yet potentially cleavable, benzyl carbamate. We will delve into its chemical characteristics, synthesis, and functionalization, and present a practical, albeit representative, framework for its application in bioconjugation, particularly in the context of creating antibody-drug conjugates (ADCs). This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this linker in their research endeavors.

Introduction: The Critical Role of Bifunctional Linkers

The field of bioconjugation has revolutionized drug development, enabling the creation of highly targeted therapies with improved efficacy and reduced off-target toxicity.[1] At the heart of this revolution are bifunctional linkers, chemical entities that bridge two or more molecules, such as an antibody and a cytotoxic payload in an ADC.[2] The choice of linker is paramount, as its chemical nature, length, and stability profoundly influence the overall properties of the resulting conjugate, including its solubility, stability, and mechanism of action.[3]

This compound emerges as a linker of significant interest due to its distinct structural features. The trans configuration of the cyclohexyl ring provides a rigid and defined spatial orientation, which can be advantageous in controlling the distance and geometry between the conjugated molecules.[1] The primary aminomethyl group offers a versatile handle for conjugation to a wide array of molecules, while the benzyl carbamate serves as a stable protecting group for the second amine, which can be deprotected under specific conditions if a dual-functionalization strategy is desired.

This guide will provide a comprehensive overview of the synthesis, characterization, and strategic application of this promising bifunctional linker.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective implementation.

| Property | Value | Source |

| Chemical Name | Benzyl trans-4-(aminomethyl)cyclohexyl)carbamate | [4] |

| CAS Number | 177582-74-0 | [4] |

| Molecular Formula | C15H22N2O2 | [4] |

| Molecular Weight | 262.35 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMSO. Limited solubility in water. | [2] |

The structure of this compound is characterized by a central cyclohexyl ring in a trans conformation. This stereochemistry is critical as it minimizes steric hindrance and provides a well-defined spatial separation between the two functional groups.[1] The benzyl carbamate (Cbz) group is a widely used protecting group in organic synthesis, known for its stability under a range of conditions, yet it can be cleaved through methods such as catalytic hydrogenation.[5]

Synthesis and Characterization

Representative Synthesis Protocol

Reaction Scheme:

References

Physicochemical properties of Benzyl trans-4-aminomethylcyclohexylcarbamate

An In-depth Technical Guide to the Physicochemical Properties of Benzyl trans-4-aminomethylcyclohexylcarbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a cyclohexane derivative with significant potential in medicinal chemistry. The document delineates its core physicochemical properties, analytical characterization methodologies, synthetic considerations, and applications, particularly in the context of drug development. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and professionals engaged in synthetic chemistry and pharmacology. The narrative emphasizes the causal relationships behind experimental choices and establishes self-validating systems for compound characterization, ensuring scientific integrity and trustworthiness.

Introduction and Significance

This compound (BTA) is a bifunctional molecule featuring a rigid cyclohexane core, a primary aminomethyl group, and a benzyl carbamate protecting group.[1] The trans stereochemical configuration of the substituents on the cyclohexane ring is a critical determinant of its three-dimensional structure and, consequently, its biological activity.[1] This compound and its structural analogs have garnered considerable attention for their role as modulators of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter deeply implicated in the development of multidrug resistance (MDR) in cancer cells.[1] By inhibiting P-gp, BTA can potentially restore or enhance the efficacy of conventional chemotherapeutic agents, making it a valuable scaffold for the development of novel anticancer therapies.[1] Furthermore, its predicted ability to permeate the blood-brain barrier opens avenues for its investigation in treating neurological disorders.[1]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is foundational to all subsequent experimental work.

Nomenclature and Identifiers

-

IUPAC Name: Benzyl ((1r,4r)-4-(aminomethyl)cyclohexyl)carbamate[2]

-

SMILES: N(C(=O)OCc1ccccc1)[C@@H]1CC--INVALID-LINK--CN[3]

-

InChI Key: AJYOPGOCTHCBTL-UHFFFAOYSA-N[1]

Molecular Structure Diagram

The structural formula highlights the key functional groups: the benzyl carbamate, the cyclohexane ring in its stable chair conformation, and the aminomethyl side chain, all in the sterically favored trans configuration.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical profile of a compound is paramount for predicting its behavior in both chemical and biological systems. The data presented below is a synthesis of available information and expert analysis based on structural analogs.

| Property | Value / Observation | Source / Justification |

| Molecular Weight | 262.35 g/mol | [1][3][4] |

| Appearance | Expected to be a solid at room temperature. | Based on analogous carbamates and high molecular weight.[5][6] |

| Solubility | 0.194 mg/mL (Predicted) | [1] |

| Melting Point | Not experimentally reported. Expected to be elevated due to hydrogen bonding capabilities of the amine and carbamate groups. | Inferred from its solid form and functional groups. |

| Boiling Point | Not applicable; likely to decompose upon heating at atmospheric pressure. | Common for complex organic molecules with multiple functional groups. |

| pKa | Not experimentally reported. Expected to have two pKa values: one for the protonated primary amine (~9-10.5) and a much weaker acidity for the carbamate N-H. | Based on standard pKa values for primary amines and amides. |

| LogP | Not experimentally reported. The combination of a lipophilic benzyl group and polar amine/carbamate groups suggests moderate lipophilicity. | Structural analysis. |

| Gastrointestinal (GI) Absorption | High (Predicted) | [1] |

| Blood-Brain Barrier (BBB) Permeability | Yes (Predicted) | [1] |

Synthesis and Stereochemical Control

The synthesis of BTA requires careful control to ensure the desired trans stereochemistry, which is critical for its biological function.

Synthetic Pathway Overview

The most direct laboratory-scale synthesis involves the reaction of trans-4-aminomethylcyclohexylamine with benzyl chloroformate .[1] This reaction is a standard N-acylation, where the more nucleophilic primary amine of the cyclohexane starting material selectively attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[1]

Caption: High-level synthetic workflow for BTA.

Causality in Experimental Design

-

Choice of Starting Material: The use of the trans isomer of the diamine precursor is non-negotiable as the stereochemistry is fixed and will be retained in the final product.

-

Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive benzyl chloroformate.

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0°C) to control the exothermic nature of the acylation and minimize side reactions, before being allowed to warm to room temperature to ensure completion.

Analytical Characterization and Quality Control

A multi-technique approach is required to unambiguously confirm the structure, purity, and stereochemistry of the synthesized compound. This constitutes a self-validating analytical system.

Caption: Integrated workflow for analytical characterization.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of all key structural motifs. Expected signals include:

-

A multiplet in the 7.3-7.4 ppm range corresponding to the five aromatic protons of the benzyl group.[7]

-

A singlet around 5.1 ppm for the two benzylic protons (-O-CH₂-Ph).[8]

-

Complex multiplets for the cyclohexane ring protons.

-

Signals corresponding to the aminomethyl (-CH₂-NH₂) and carbamate (N-H) protons.

-

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is the gold standard for confirming the trans configuration.[1] It detects through-space correlations between protons. For the trans isomer, NOE cross-peaks would be observed between axial protons on the cyclohexane ring, confirming their spatial proximity in the chair conformation, which is distinct from the correlations expected for the cis isomer.[1]

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to verify the presence of key functional groups. Characteristic absorption bands include:

-

~3400-3300 cm⁻¹: N-H stretching vibrations from the primary amine and the carbamate.[8][9]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.[10]

-

Below 3000 cm⁻¹: Aliphatic C-H stretching from the cyclohexane and methylene groups.[10]

-

~1700-1680 cm⁻¹: A strong C=O (carbonyl) stretch from the carbamate group.[8][9]

-

~1600 cm⁻¹: N-H bending from the primary amine.[8]

-

~1250-1200 cm⁻¹: C-N stretching of the carbamate.[8]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺), which should correspond to the calculated exact mass of C₁₅H₂₃N₂O₂⁺.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

-

Reverse-Phase HPLC (RP-HPLC): Used to assess the overall purity of the compound. A single sharp peak on multiple systems indicates high purity.

-

Chiral HPLC: This technique is crucial for separating the trans and cis diastereomers.[1] Using a chiral stationary phase (e.g., a cellulose-based column) allows for the resolution and quantification of each isomer, providing a definitive measure of stereochemical purity.[1]

Reactivity, Stability, and Handling

-

Chemical Reactivity: The molecule possesses two primary reactive sites. The primary amine is nucleophilic and can undergo reactions like acylation and alkylation. The benzyl carbamate group can be cleaved under reductive conditions (e.g., catalytic hydrogenation with H₂/Pd-C) to deprotect the secondary amine, a common strategy in multi-step synthesis. The compound can also undergo oxidation at the aminomethyl group or reduction of the carbamate.[1]

-

Stability and Storage: this compound is expected to be stable under standard laboratory conditions. However, as a primary amine, it is basic and can slowly react with atmospheric carbon dioxide. It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.

-

Safety and Handling: The hydrochloride salt is classified as an acute oral toxicant (Category 4) and causes skin and eye irritation.[2] Similar precautions should be taken with the free base. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant synthetic and medicinal interest. Its physicochemical properties, governed by its unique combination of a rigid stereodefined core and versatile functional groups, make it a promising candidate for overcoming multidrug resistance in cancer therapy. The successful application of this compound is contingent upon rigorous synthetic control to ensure stereochemical fidelity and comprehensive analytical characterization using an orthogonal set of techniques, as detailed in this guide. The insights provided herein are intended to equip researchers with the necessary knowledge to confidently synthesize, analyze, and deploy this valuable chemical entity in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. 187533-10-4 | Benzyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride - AiFChem [aifchem.com]

- 3. a2bchem.com [a2bchem.com]

- 4. scbt.com [scbt.com]

- 5. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

Methodological & Application

Cbz deprotection methods for Benzyl trans-4-aminomethylcyclohexylcarbamate

This is a comprehensive guide on the deprotection of the carboxybenzyl (Cbz) group from Benzyl trans-4-aminomethylcyclohexylcarbamate, a key process in synthetic organic chemistry. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Introduction: The Role of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines in multi-step organic synthesis, especially within peptide chemistry and the creation of complex molecules for drug discovery.[1] Its stability across a range of reaction conditions, coupled with the variety of methods for its removal, makes it an invaluable tool for orthogonal protection strategies.[1] The selection of a deprotection method is a critical decision, influenced by the substrate's molecular structure, the presence of other functional groups, and the reaction scale.[1] This guide focuses on the deprotection of the Cbz group from this compound, a compound with noted biological activities, including its potential as a modulator of P-glycoprotein in multidrug-resistant cancer cells.[2]

Deprotection Methodologies: A Comparative Overview

The primary strategies for cleaving the Cbz group are catalytic hydrogenolysis and acid-mediated cleavage. Each method presents a distinct profile of reactivity and selectivity.

Comparative Summary of Cbz Deprotection Methods

| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, and clean byproducts (toluene and CO₂).[1][3] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, aryl halides); safety concerns with H₂ gas.[1][4] |

| Catalytic Transfer Hydrogenation | Ammonium formate, formic acid, cyclohexene, or triethylsilane with Pd/C.[1][5] | Avoids the use of flammable H₂ gas, making it a safer option, particularly for larger-scale reactions.[1] | May require optimization of the hydrogen donor and catalyst loading. |

| Acid-Mediated Cleavage | HBr in Acetic Acid, TFA, HCl | Effective for substrates with functional groups sensitive to hydrogenation.[1][4] Metal-free and scalable.[6] | Harsh conditions may affect other acid-labile protecting groups.[3][4] Can lead to side reactions like N-acetylation with acetic acid.[7] |

Experimental Protocols

Method 1: Catalytic Hydrogenolysis

This is often the most common and mildest method for Cbz deprotection, proceeding via cleavage of the benzyl C-O bond.[1][4]

Protocol:

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) at a loading of 5-10 mol%.[1]

-

Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon or a hydrogenation apparatus.[1]

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, trans-4-aminomethylcyclohexylamine.

Mechanism of Catalytic Hydrogenolysis: The reaction proceeds through the adsorption of the Cbz-protected amine and hydrogen onto the palladium catalyst surface. This is followed by the cleavage of the benzyl C-O bond, forming toluene and a carbamic acid intermediate, which then decarboxylates to yield the free amine and carbon dioxide.[1][8]

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Method 2: Catalytic Transfer Hydrogenation

A safer alternative to using hydrogen gas, this method employs a hydrogen donor in the presence of a catalyst.[1]

Protocol using Ammonium Formate:

-

Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol.[1]

-

Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1]

-

Reaction: Stir the mixture at room temperature or with gentle heating.[1]

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

-

Isolation: Evaporate the filtrate to dryness. To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with a saturated NaCl solution, or purified by another appropriate method.

Method 3: Acid-Mediated Cleavage

This method is advantageous for substrates containing functional groups that are sensitive to hydrogenation.[1][4]

Protocol using HBr in Acetic Acid:

-

Dissolution: Dissolve this compound in glacial acetic acid.[1]

-

Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[1]

-

Reaction: Stir the mixture at room temperature for 2 to 16 hours.[1]

-

Monitoring: Monitor the reaction progress by TLC or UPLC-MS.[1]

-

Work-up: Upon completion, the reaction mixture can be diluted with an appropriate solvent like dichloromethane.[1]

-

Isolation: The product can often be precipitated by adding ether and then collected by filtration. Alternatively, an aqueous work-up with neutralization of the acid may be necessary.[1]

Mechanism of Acid-Mediated Cleavage: The mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by a bromide ion) at the benzylic carbon (SN2) or formation of a benzyl cation (SN1), leading to the release of the unstable carbamic acid, which then decarboxylates.[3]

Caption: Mechanism of acid-mediated Cbz deprotection.

Decision-Making Workflow for Cbz Deprotection

The choice of the appropriate deprotection method is critical for the success of the synthesis. The following decision tree can guide the selection process based on the substrate's characteristics.

Caption: A decision tree for selecting the appropriate Cbz deprotection method.

Conclusion

The removal of the Cbz protecting group is a fundamental transformation in the synthesis of complex organic molecules. Catalytic hydrogenolysis stands out as the most common and mild method, while transfer hydrogenation provides a safer alternative. For substrates that are incompatible with hydrogenation, acidic cleavage offers a valuable option. By understanding the nuances of each method and carefully considering the nature of the substrate, researchers can select the optimal deprotection strategy to achieve their synthetic goals efficiently and safely.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 177582-74-0 | Benchchem [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 6. tdcommons.org [tdcommons.org]

- 7. researchgate.net [researchgate.net]

- 8. taylorfrancis.com [taylorfrancis.com]

Application Notes & Protocols: Strategic Incorporation of Benzyl trans-4-aminomethylcyclohexylcarbamate in Advanced Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Amino Acids

In the pursuit of novel therapeutics and advanced biomaterials, peptide science has moved beyond the confines of the 20 proteinogenic amino acids. The incorporation of unnatural amino acids and structural motifs is a powerful strategy to confer enhanced stability, modulate biological activity, and introduce novel functionalities into peptide backbones[1][2]. Benzyl trans-4-aminomethylcyclohexylcarbamate, often utilized in its carboxylic acid derivative form [trans-4-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid], stands out as a key building block in this endeavor.

This molecule is not merely a non-standard amino acid; it is a strategic tool. Its rigid cyclohexyl core introduces a defined conformational constraint, a feature highly desirable in the design of peptidomimetics that mimic specific secondary structures like β-turns or α-helices[3][4]. As a spacer, it provides a structurally defined, non-peptidic linkage that can separate functional domains, reduce steric hindrance, or optimize the presentation of binding epitopes[5][6]. The benzyloxycarbonyl (Cbz or Z) protecting group on the amine is a classic and robust choice, offering unique orthogonality with standard Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) strategies[7][8].

This guide provides an in-depth exploration of the causality behind experimental choices, self-validating protocols, and expert insights for leveraging this versatile building block in your SPPS workflows.

The Strategic Value of the Cyclohexyl Scaffold

The decision to incorporate a trans-4-aminomethylcyclohexyl moiety is driven by several key strategic advantages over simple aliphatic or flexible spacers like aminocaproic acid (Ahx) or polyethylene glycol (PEG)[5][9].

-

Conformational Rigidity: The cyclohexane ring is non-planar and exists in a stable chair conformation. The trans stereochemistry of the substituents locks the orientation of the amino and carboxyl functionalities at a defined distance and angle. This rigidity is crucial for designing peptides intended to fit into specific receptor pockets or to stabilize a desired secondary structure, which can reduce the entropic penalty upon binding[10].

-

Enhanced Proteolytic Stability: The non-peptidic nature of the cyclohexyl ring renders the adjacent amide bonds resistant to degradation by common proteases. Incorporating this unit can significantly increase the in-vivo half-life of a therapeutic peptide[5].

-

Modulation of Physicochemical Properties: The hydrophobic character of the cyclohexyl group can influence the solubility and aggregation properties of the final peptide, a critical consideration in both synthesis and formulation[5].

The Cbz protecting group is integral to this strategy. Its stability to the mild basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal makes it perfectly compatible with the most common SPPS methodology[11][12]. It is also stable to the moderate acid conditions used for cleavage from hyper-acid-labile resins like 2-chlorotrityl chloride, allowing for the synthesis of fully protected peptide fragments.

Core Experimental Workflow: A Validated Approach

The successful incorporation of this compound (as its carboxylic acid derivative, referred to hereafter as Cbz-AMCHA-OH) into a peptide sequence requires careful consideration of coupling activation, monitoring, and subsequent deprotection steps. The following workflow is designed to be a self-validating system.

Caption: Experimental workflow for incorporating Cbz-AMCHA-OH in SPPS.

Detailed Protocols and Mechanistic Insights

This protocol assumes a standard Fmoc/tBu-based SPPS approach on a 0.1 mmol scale[13][14].

Rationale: The cyclohexyl structure presents moderate steric hindrance. Therefore, a potent and rapid activation method is required to ensure efficient coupling and minimize potential side reactions like racemization (though not a concern for this achiral building block)[1]. The use of an aminium-based coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a robust choice that generates a highly reactive OBt-ester intermediate in situ.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Cbz-AMCHA-OH (3 eq., 0.3 mmol, ~88 mg)

-

HBTU (2.9 eq., 0.29 mmol, ~110 mg)

-

DIPEA (6 eq., 0.6 mmol, ~105 µL)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser Test Kit reagents

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF (3x) and DCM (3x) before a final DMF wash (3x)[15].

-

Activation Solution: In a separate vessel, dissolve Cbz-AMCHA-OH and HBTU in a minimal volume of anhydrous DMF (~2 mL). Add DIPEA to the solution. Allow the activation to proceed for 1-2 minutes. Expert Insight: Pre-activation ensures the reactive species is formed before addition to the resin, leading to faster coupling kinetics.

-

Coupling Reaction: Add the activation solution to the vessel containing the swelled, deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring for Completion: Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

-

Negative Result (Beads remain colorless/yellow): The coupling is complete. Proceed to the next step.

-

Positive Result (Beads turn dark blue): The coupling is incomplete. Add fresh activation solution and allow the reaction to proceed for another 1-2 hours before re-testing. Trustworthiness Check: Never proceed to the next step without ensuring complete coupling. Incomplete coupling is a primary cause of deletion sequences, which are difficult to remove during purification.

-

-

Washing: Once coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts.

This step is only necessary if peptide elongation is required from the aminomethyl group of the AMCHA moiety.

Rationale: The Cbz group is classically removed by catalytic hydrogenolysis[7][8]. This method is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) and the resin linker used in standard Fmoc SPPS. The reaction involves the palladium-catalyzed cleavage of the benzylic C-O bond by hydrogen, releasing the free amine, carbon dioxide, and toluene.

Materials:

-

Cbz-protected peptide-resin (0.1 mmol)

-

Palladium on Carbon (10% Pd/C, ~10 mol%)

-

Anhydrous, degassed solvent (e.g., DMF or NMP)

-

Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

-

Resin Swelling: Swell the Cbz-protected peptide-resin in the chosen reaction solvent for at least 30 minutes.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction vessel. Safety Note: Pd/C can be pyrophoric. Handle with care and under an inert atmosphere if possible.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere[8].

-

Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm is usually sufficient) at room temperature. The reaction progress can be monitored by taking small resin samples and testing for the presence of the free amine (e.g., with the Kaiser test). The reaction is typically complete within 4-24 hours.

-

Post-Reaction Wash: Once deprotection is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. Wash the resin extensively with DMF and DCM to remove any residual catalyst and byproducts before proceeding to the next coupling cycle.

Rationale: If the Cbz-AMCHA-OH moiety is at the N-terminus, the Cbz group will be cleaved simultaneously with the side-chain protecting groups and the peptide from the resin using a strong acid cocktail, typically based on trifluoroacetic acid (TFA)[11][16][17]. The specific scavengers in the cocktail are critical to prevent side reactions caused by reactive cationic species generated during deprotection.

Materials:

-

Dried peptide-resin (0.1 mmol)

-

Reagent K Cleavage Cocktail: TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5, v/v/w/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage: Add the cleavage cocktail (~10 mL per 0.1 mmol of resin) to the vessel. Agitate at room temperature for 2-4 hours[14].

-

Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation and Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide is now ready for purification by Reverse-Phase HPLC.

Quantitative Data and Expected Outcomes

The efficiency of incorporating Cbz-AMCHA-OH is high when using appropriate activation conditions. The following table provides a summary of typical parameters and expected results.

| Parameter | Condition / Reagent | Expected Outcome | Rationale / Justification |

| Resin Type | Wang, Rink Amide, 2-Cl-Trt | High Loading | Standard resins for Fmoc SPPS are fully compatible. |

| Coupling Reagent | HBTU, HATU, HCTU | >99% Coupling Efficiency | Potent aminium-based reagents overcome the steric bulk. |

| Coupling Time | 1-2 hours | Complete Reaction | Ensures sufficient time for the sterically hindered coupling. |

| Monitoring | Kaiser Test | Reliable qualitative check | The primary amine reacts readily to give a clear blue positive result for incomplete coupling. |

| Cbz Stability | 20% Piperidine/DMF | Stable | Orthogonal to Fmoc deprotection conditions. |

| Final Cleavage | 95% TFA Cocktail | Complete Cleavage | The Cbz group is labile to strong acidolysis, ensuring complete deprotection. |

| Crude Purity | Dependent on sequence | Typically >70% | The main peak should correspond to the correct mass. Impurities are often deletion sequences from incomplete coupling. |

Troubleshooting and Expert Insights

-

Problem: Incomplete coupling of Cbz-AMCHA-OH (persistent positive Kaiser test).

-

Cause & Solution: Steric hindrance may be greater than anticipated, especially if the preceding amino acid is bulky. Solution: Double couple. After the first coupling cycle, wash the resin and repeat the full coupling protocol with a fresh batch of activated Cbz-AMCHA-OH. Alternatively, switch to a more potent coupling reagent like HATU.

-

-

Problem: Cbz group is prematurely cleaved.

-

Cause & Solution: This is highly unlikely in standard Fmoc/tBu synthesis. However, if using the Boc/Bzl strategy, the repeated treatments with TFA for Boc deprotection can partially cleave the Cbz group[7]. Solution: This highlights the importance of choosing orthogonal protection schemes. Cbz is best paired with Fmoc chemistry.

-

-

Problem: Poor yield after catalytic hydrogenolysis for on-resin Cbz deprotection.

-

Cause & Solution: The catalyst may be poisoned (e.g., by sulfur-containing residues if not properly protected) or access to the catalytic sites may be hindered within the resin matrix. Solution: Ensure any cysteine or methionine residues are appropriately protected. Increase catalyst loading or reaction time. Ensure vigorous agitation to keep the catalyst suspended.

-

Conclusion

This compound is a valuable synthetic tool for the modern peptide chemist. Its rigid, non-peptidic structure provides a means to enforce specific conformations and enhance proteolytic stability. By understanding the rationale behind the choice of coupling reagents and the orthogonal nature of the Cbz protecting group, researchers can confidently incorporate this building block to create sophisticated peptidomimetics and advance the frontiers of drug discovery and materials science[3][18].

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]

- 3. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]

- 4. search.library.nyu.edu [search.library.nyu.edu]

- 5. lifetein.com [lifetein.com]

- 6. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. qyaobio.com [qyaobio.com]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of peptidomimetics using a polymer-bound Boc-linker - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Benzyl trans-4-aminomethylcyclohexylcarbamate in Advanced Drug Delivery Systems

Foreword: The Strategic Imperative for Advanced Linker Technologies

In the landscape of modern therapeutics, the efficacy of a drug is not solely dictated by its intrinsic activity but profoundly influenced by its delivery to the site of action. The development of sophisticated drug delivery systems (DDS) has become a cornerstone of pharmaceutical innovation, aiming to enhance therapeutic indices by improving drug solubility, stability, and biodistribution, while minimizing off-target toxicity. Central to the design of many such systems is the concept of a "linker" – a molecular bridge that connects the therapeutic payload to a carrier moiety or a targeting ligand. The linker's chemical nature is a critical determinant of the overall performance of the DDS, governing the stability of the conjugate in circulation and the efficiency of drug release at the target site.

This document provides a comprehensive guide to the application of Benzyl trans-4-aminomethylcyclohexylcarbamate , a linker with significant potential in the design of next-generation drug delivery systems. While the direct application of this specific molecule is an emerging area, its structural components—a benzyl carbamate group and a trans-cyclohexyl ring—offer a compelling combination of established stability and controlled release characteristics. This guide will, therefore, extrapolate from the robust body of literature on related carbamate and cycloaliphatic linkers to provide detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will explore its potential in creating innovative prodrugs and in the surface functionalization of nanocarriers, thereby unlocking new avenues for therapeutic intervention.

Section 1: The Molecular Logic of this compound as a Linker

The unique architecture of this compound offers a compelling rationale for its use in drug delivery. Its structure can be deconstructed into two key functional domains: the benzyl carbamate moiety and the trans-4-aminomethylcyclohexyl spacer.

1.1 The Benzyl Carbamate: A Tunable Release Trigger

The benzyl carbamate linkage is a well-established motif in medicinal chemistry and drug delivery, prized for its balance of stability and tunable cleavage. Carbamates, in general, exhibit greater stability against hydrolysis compared to esters, a crucial attribute for preventing premature drug release during systemic circulation.[1][2] The benzyl group, in particular, allows for specific cleavage mechanisms that can be engineered for targeted drug release.

-

Enzymatic Cleavage: The carbamate bond can be designed to be susceptible to enzymatic hydrolysis by esterases or other enzymes that may be overexpressed in pathological tissues, such as tumors.[1]

-

Self-Immolative Release: Benzyl carbamates are key components of self-immolative linkers. Following a triggering event (e.g., enzymatic cleavage of a nearby group), a cascade of electronic rearrangements can lead to the spontaneous cleavage of the carbamate and release of the payload.[3] This mechanism is particularly advantageous as it is independent of the drug's structure.

1.2 The trans-Cyclohexyl Spacer: Imparting Rigidity and Modulating Pharmacokinetics

The trans-4-aminomethylcyclohexyl moiety serves as a rigid spacer, which can significantly influence the pharmacokinetic properties of the drug conjugate. Unlike flexible aliphatic chains, a rigid linker can:

-

Control Spatial Orientation: The fixed conformation of the cyclohexyl ring can help to maintain an optimal distance and orientation between the drug and the carrier, which can be critical for receptor binding or cellular uptake.

-

Enhance Stability: The rigidity of the linker can shield the carbamate bond from non-specific enzymatic degradation, further enhancing the stability of the drug conjugate in circulation.[4][5]

-

Modulate Lipophilicity: The cycloaliphatic nature of the spacer can influence the overall lipophilicity of the conjugate, which in turn affects its solubility, membrane permeability, and biodistribution.

The interplay between the tunable release of the benzyl carbamate and the structural benefits of the rigid cyclohexyl spacer makes this compound a highly promising tool for the design of advanced drug delivery systems.

Section 2: Proposed Application in Prodrug Design

A primary application of this compound is in the creation of prodrugs of amine-containing therapeutic agents. Many potent drugs are limited by poor solubility, rapid metabolism, or off-target toxicity. By temporarily masking a key amine functionality with this linker, these limitations can be overcome.

2.1 Rationale for Prodrug Strategy

The free amine group of this compound can be acylated with a carboxylic acid-containing drug, forming a stable amide bond. The benzyl carbamate would then serve as a protective group for the linker's amine. This prodrug would be designed to release the active drug via a two-step mechanism:

-

Enzymatic or pH-mediated cleavage of the benzyl carbamate: This would unmask the amine on the cyclohexyl linker.

-

Intramolecular cyclization: The newly freed amine would then attack the amide bond linking the drug, leading to its release and the formation of a stable cyclic urea byproduct.

This "cyclization-activated" release mechanism is attractive because it is driven by intramolecular forces and can be designed to be highly efficient once triggered.[6]

2.2 Experimental Protocol: Synthesis of a Model Prodrug

This protocol describes the synthesis of a model prodrug using Ibuprofen as a representative carboxylic acid-containing drug.

Materials:

-

This compound

-

Ibuprofen

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Activation of Ibuprofen: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ibuprofen (1.1 equivalents) in anhydrous DCM. Add DCC (1.1 equivalents) and DMAP (0.1 equivalents). Stir the reaction mixture at room temperature for 30 minutes.

-

Conjugation: To the activated Ibuprofen solution, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by TLC, using a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure Ibuprofen-linker conjugate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

2.3 Characterization and Stability Studies

Table 1: Key Characterization Techniques for the Prodrug

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of conjugation. | Appearance of characteristic peaks for both the Ibuprofen and the linker moieties, with shifts indicating the formation of the amide bond. |

| HRMS | Determination of the exact mass of the conjugate. | The measured mass should correspond to the calculated molecular weight of the prodrug. |

| HPLC | Purity assessment and stability studies. | A single major peak indicating a pure compound. Stability can be assessed by monitoring the degradation of this peak over time under different conditions. |

Protocol for In Vitro Stability and Drug Release:

-

Stock Solution Preparation: Prepare a stock solution of the purified prodrug in a suitable solvent (e.g., DMSO).

-

Incubation: Dilute the stock solution in different buffer systems:

-

pH 7.4 phosphate-buffered saline (PBS) to mimic physiological conditions.

-

pH 5.0 acetate buffer to mimic the endo-lysosomal environment.

-

Plasma (human or rodent) to assess enzymatic stability.

-

-

Time Points: Incubate the solutions at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.

-

Analysis: Quench the reaction (e.g., by adding acetonitrile) and analyze the samples by HPLC to quantify the amount of remaining prodrug and the released Ibuprofen.

-

Data Analysis: Plot the percentage of drug release versus time to determine the release kinetics.

Section 3: Proposed Application in Surface Functionalization of Liposomes

Liposomes are versatile nanocarriers for drug delivery, but their surface properties often need to be modified to improve stability and achieve targeted delivery. This compound can be used to functionalize the surface of liposomes, providing a reactive handle for the attachment of targeting ligands.

3.1 Rationale for Liposome Surface Modification

By incorporating a lipid derivative of this compound into the liposome bilayer, the free amine group on the cyclohexyl ring can be exposed on the liposome surface. This amine group can then be used for the covalent attachment of targeting moieties such as antibodies, peptides, or aptamers. The benzyl carbamate protects the amine during liposome formulation and can be cleaved under specific conditions to activate the targeting ligand, if a "pro-ligand" strategy is desired.

3.2 Experimental Protocol: Preparation and Functionalization of Liposomes

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

-

Synthesized lipid-linker conjugate (e.g., by reacting DSPE-PEG(2000)-NHS with this compound)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Targeting ligand with an NHS-ester reactive group (e.g., NHS-folate)

Procedure:

-

Lipid Film Hydration:

-

Dissolve DSPC, cholesterol, DSPE-PEG(2000), and the lipid-linker conjugate in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:4:1).

-

Remove the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C).

-

-

Liposome Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

-

-

Surface Conjugation:

-

To the prepared liposomes, add a solution of the NHS-activated targeting ligand in PBS.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

-

Purification:

-

Remove unconjugated ligand by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or by dialysis against PBS.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the functionalized liposomes using Dynamic Light Scattering (DLS).

-

Quantify the amount of conjugated ligand using a suitable analytical method (e.g., UV-Vis spectroscopy if the ligand has a chromophore).

-

3.3 Visualization of the Proposed Workflow

Caption: Proposed workflows for drug delivery applications.

Section 4: Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, linker for the development of sophisticated drug delivery systems. Its unique combination of a tunable benzyl carbamate release mechanism and a rigid cycloaliphatic spacer offers a compelling platform for creating novel prodrugs and functionalized nanocarriers. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundational resource for researchers to begin exploring the potential of this versatile molecule.

Further research should focus on the systematic evaluation of the stability and release kinetics of drug conjugates derived from this linker, both in vitro and in vivo. Additionally, the synthesis and incorporation of this linker into a variety of drug delivery platforms, including nanoparticles and antibody-drug conjugates, will be crucial in fully elucidating its therapeutic potential. As our understanding of the intricate interplay between linker chemistry and biological systems continues to grow, molecules like this compound will undoubtedly play a pivotal role in shaping the future of targeted drug delivery.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Effects of Linker Length and Flexibility on Fc-Fusion Proteins [dash.harvard.edu]

- 6. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Benzyl trans-4-aminomethylcyclohexylcarbamate in Neuroscience Research

Introduction: Unveiling the Potential of a Novel CNS-Active Scaffold

Benzyl trans-4-aminomethylcyclohexylcarbamate is a versatile organic compound that has recently garnered attention within the neuroscience community. While its primary applications have historically been in pharmaceutical synthesis as a key intermediate, its structural similarity to known neuroactive compounds, such as the neuroprotective agent tranexamic acid, and its predicted ability to cross the blood-brain barrier (BBB) make it a compelling candidate for investigation in a variety of neurological contexts.[1][2]

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals interested in exploring the applications of this compound in neuroscience. We will delve into its proposed mechanisms of action, provide detailed protocols for its in vitro evaluation, and offer insights into its potential as a modulator of critical neuronal pathways.

Physicochemical Properties and CNS Penetrance

A critical prerequisite for any compound intended for neurological research is its ability to reach its target within the central nervous system. This compound possesses physicochemical properties that are favorable for CNS penetration.

| Property | Value | Source |

| Molecular Weight | 262.35 g/mol | [1] |

| Predicted BBB Permeability | Yes | [1] |

| GI Absorption | High | [1] |

| Solubility (mg/ml) | 0.194 | [1] |

The predicted high gastrointestinal absorption and blood-brain barrier permeability suggest that this compound can be effectively delivered to the central nervous system, making it a viable candidate for in vivo studies.[1]

Proposed Mechanisms of Action and Therapeutic Hypotheses

The therapeutic potential of this compound in neuroscience is hypothesized to stem from several key mechanisms, largely extrapolated from the known effects of its structural analog, tranexamic acid, and its carbamate moiety.

Neuroprotection via Antifibrinolytic Activity in Hemorrhagic Brain Injury

Tranexamic acid has demonstrated a significant neuroprotective effect in the context of traumatic brain injury (TBI) by reducing hemorrhage expansion.[2][3][4] Its primary mechanism is the inhibition of plasminogen activation, which stabilizes fibrin clots and prevents further bleeding.[3][5] Given the structural similarities, it is plausible that this compound may exert similar antifibrinolytic effects, offering a novel avenue for mitigating the secondary injury cascades associated with intracranial hemorrhage.

Hypothesis: this compound will exhibit neuroprotective properties in in vitro models of hemorrhagic brain injury by reducing neuronal cell death.

Modulation of Neuronal Excitability through GABA Receptor Interaction

The carbamate functional group is a well-established pharmacophore in neuroscience, present in a variety of anxiolytic, anticonvulsant, and muscle relaxant drugs. These compounds often act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[6][7][8] The structural resemblance of the aminomethylcyclohexyl group to GABA suggests a potential interaction with GABA receptors.

Hypothesis: this compound will modulate GABA-A receptor activity, leading to a reduction in neuronal hyperexcitability.

Overcoming Drug Resistance at the Blood-Brain Barrier via P-glycoprotein Modulation

P-glycoprotein (P-gp) is a critical efflux transporter at the blood-brain barrier that limits the entry of many therapeutic agents into the brain. This compound has been studied for its role as a P-gp modulator.[1] This suggests a dual role for the compound: not only as a potential therapeutic itself but also as an adjuvant to enhance the CNS penetration of other drugs.

Hypothesis: this compound will inhibit P-glycoprotein activity at the blood-brain barrier, increasing the intracellular concentration of co-administered therapeutic agents.

Experimental Protocols

The following protocols provide a framework for the in vitro investigation of this compound's proposed neuroscientific applications.

Protocol 1: In Vitro Neuroprotection Assay Following Excitotoxicity

This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity, a common mechanism of neuronal death in various neurological conditions.

Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of this compound.

Step-by-Step Methodology:

-

Cell Culture:

-

Seed primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density.

-

Culture the cells in a suitable medium until they reach a mature, differentiated state.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

-

-

Treatment:

-

Pre-treat the cells with the various concentrations of this compound for a predetermined period (e.g., 2 hours).

-

Induce excitotoxicity by adding a neurotoxic concentration of glutamate (e.g., 50-100 µM) to the culture medium. Include a vehicle control group and a positive control group (e.g., a known neuroprotective agent).

-

-

Assessment of Cell Viability:

-

After a suitable incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or LDH release assay, following the manufacturer's instructions.

-

-

Assessment of Apoptosis:

-

To further characterize the neuroprotective effect, quantify apoptosis using methods such as TUNEL staining or a caspase-3 activity assay.

-

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay

This protocol utilizes a transwell system to model the blood-brain barrier and assess the permeability of this compound.

Workflow for In Vitro BBB Permeability Assay

Caption: Workflow for assessing the blood-brain barrier permeability of this compound.

Step-by-Step Methodology:

-

Establishment of the In Vitro BBB Model:

-

Coat the apical side of a transwell insert with a suitable extracellular matrix protein (e.g., collagen).

-

Seed a brain endothelial cell line (e.g., bEnd.3) onto the coated insert.[9]

-

For a more physiologically relevant model, co-culture with astrocytes on the basolateral side of the transwell.[10]

-

Monitor the integrity of the endothelial monolayer by measuring transendothelial electrical resistance (TEER).

-

-

Permeability Assay:

-

Once a stable and high TEER value is achieved, add a known concentration of this compound to the apical (blood-side) compartment.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain-side) compartment.

-

-

Quantification and Analysis:

-

Quantify the concentration of this compound in the collected samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the in vitro BBB.

-

Protocol 3: Electrophysiological Assessment of GABA-A Receptor Modulation

This protocol uses patch-clamp electrophysiology to directly measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons.

Workflow for Electrophysiological Assessment

Caption: Workflow for the electrophysiological assessment of GABA-A receptor modulation.

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits).

-

-

Electrophysiological Recording:

-

Using a patch-clamp rig, establish a whole-cell recording configuration on a selected neuron.

-

Perfuse the cell with an external solution containing a known concentration of GABA to elicit a baseline current mediated by GABA-A receptors.

-

Co-apply GABA and varying concentrations of this compound to the cell.

-

-

Data Analysis:

-

Measure the amplitude and decay kinetics of the GABA-evoked currents in the presence and absence of the test compound.

-

An increase in the current amplitude or a slowing of the decay kinetics in the presence of this compound would indicate positive allosteric modulation of the GABA-A receptor.

-

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics for a range of neurological disorders. Its predicted ability to cross the blood-brain barrier, coupled with its structural similarity to known neuroactive compounds, provides a strong rationale for its further investigation. The protocols outlined in this guide offer a starting point for researchers to explore its neuroprotective, neuromodulatory, and BBB-modulating properties. Future studies should aim to validate these in vitro findings in appropriate in vivo models of neurological disease to fully elucidate the therapeutic potential of this exciting compound.

References

- 1. This compound | 177582-74-0 | Benchchem [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. Introduction - Tranexamic acid to reduce head injury death in people with traumatic brain injury: the CRASH-3 international RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The effect of tranexamic acid in traumatic brain injury: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tranexamic acid in the management of traumatic brain injury: a systematic review and meta-analysis with trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 7. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for Benzyl trans-4-aminomethylcyclohexylcarbamate in Agrochemical Development

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Benzyl trans-4-aminomethylcyclohexylcarbamate, a molecule with a notable profile in medicinal chemistry, presents a compelling scaffold for the development of novel agrochemicals. This document provides a comprehensive guide to leveraging its structural features for the discovery and initial development of new fungicides, herbicides, and insecticides. We will explore the underlying scientific rationale, provide detailed experimental protocols for screening and efficacy testing, and discuss critical considerations for formulation and regulatory pathways. Our approach is grounded in established principles of agrochemical science, aiming to equip researchers with the knowledge to innovate responsibly and effectively.

Introduction: The Agrochemical Potential of this compound

This compound (B-AMC) is a carbamate derivative with the CAS Number 177582-74-0 and a molecular weight of 262.35 g/mol . While its primary application in published research has been in the realm of medicinal chemistry, particularly as a modulator of P-glycoprotein in cancer cells, its chemical structure holds significant promise for agrochemical applications.[1] Carbamates are a well-established class of compounds in agriculture, utilized as insecticides, fungicides, and herbicides.[2][3]

The potential of B-AMC as an agrochemical lead stems from several key features:

-

The Carbamate Moiety: This functional group is a known pharmacophore for acetylcholinesterase (AChE) inhibition, the primary mode of action for carbamate insecticides.[4] By disrupting the nervous system of insects, these compounds can provide effective pest control.

-

Structural Versatility: The benzyl and cyclohexyl groups offer multiple points for chemical modification. This allows for the synthesis of a library of analogs with diverse physicochemical properties, which is crucial for optimizing activity against specific pests, improving plant uptake, and enhancing environmental safety profiles.

-

The Cyclohexane Ring: Cyclohexane derivatives have been successfully developed as herbicides, indicating that this core structure can be tailored to interfere with plant-specific biological pathways.[5]

This guide will provide the foundational knowledge and practical protocols to explore the agrochemical potential of B-AMC and its derivatives.

Rationale for Agrochemical Exploration: A Multi-faceted Approach

The development of B-AMC as an agrochemical can be pursued through three primary avenues: as a fungicide, an insecticide, or a herbicide. The rationale for each is detailed below.

Fungicidal Potential

The carbamate structure is a key motif in the development of fungicidal compounds.[6] Several commercial fungicides are based on carbamate chemistry. The proposed mechanism often involves interference with fungal cellular processes. The exploration of B-AMC derivatives as fungicides is a promising area of research.

Insecticidal Potential: Targeting Acetylcholinesterase

The most direct line of investigation for B-AMC in agrochemical development is as an insecticide. Carbamate insecticides are known to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function in insects.[4] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect. The structural similarities of B-AMC to known carbamate insecticides suggest it could be a potent AChE inhibitor.

Workflow for Investigating B-AMC as an Insecticide

Caption: Workflow for B-AMC insecticidal development.

Herbicidal Potential

Certain cyclohexane derivatives have demonstrated herbicidal activity, particularly against grassy weeds.[5] The mechanism of action for such compounds can vary, but they often target plant-specific enzymes or processes. By modifying the B-AMC structure, it may be possible to develop selective herbicides.

Experimental Protocols: From Lab to Field

This section provides detailed protocols for the initial screening and evaluation of B-AMC and its derivatives for agrochemical activity.

Synthesis of this compound Analogs

The synthesis of B-AMC analogs is the first step in exploring its agrochemical potential. A general and adaptable synthetic route is presented below.

Protocol 3.1.1: General Synthesis of B-AMC Analogs

-

Starting Material: Begin with commercially available benzyl carbamate or synthesize it by reacting benzyl chloroformate with ammonia.[7]

-

Modification of the Benzyl Group: To introduce diversity, substitute the benzyl group with other aromatic or aliphatic alcohols. This can be achieved by reacting the corresponding chloroformate with trans-4-aminomethylcyclohexylamine.

-

Modification of the Cyclohexane Ring: Introduce substituents on the cyclohexane ring to alter the molecule's steric and electronic properties. This may require starting with a substituted cyclohexanediamine.

-

Purification and Characterization: Purify the synthesized compounds using column chromatography and characterize them using standard analytical techniques such as NMR and mass spectrometry.

In Vitro Screening Protocols